TA-02
描述
TA-02 是一种化学化合物,以其作为 p38 丝裂原活化蛋白激酶 (MAPK) 抑制剂的作用而闻名。它是一种 SB 203580 的类似物,并表现出相似的致心生成特性。 This compound 特别以其抑制转化生长因子-β 受体 2 (TGFBR-2) 的能力而著称,其 IC50 值为 20 纳摩尔 .
准备方法
合成路线和反应条件
TA-02 的合成涉及制备三取代的唑类化合物。合成路线通常包括以下步骤:
核心结构的形成: this compound 的核心结构是通过一系列涉及芳香醛和胺的缩合反应合成的。
取代反应: 核心结构经历取代反应以引入必要的官能团,例如氟原子和含氮杂环。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及:
化学反应分析
反应类型
TA-02 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 可以进行还原反应以修饰 this compound 上的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤化剂和含氮试剂在受控条件下使用
主要产物
从这些反应形成的主要产物包括 this compound 的各种取代和氧化衍生物,这些衍生物可以在科学研究中进一步利用 .
科学研究应用
TA-02 具有广泛的科学研究应用,包括:
化学: this compound 用作研究 p38 MAPK 抑制剂及其类似物的参考化合物。
生物学: 它被用于细胞研究,以研究 p38 MAPK 在各种生物过程中的作用,包括炎症和细胞分化。
医学: this compound 正被探索用于治疗心血管疾病和炎症性疾病的潜在治疗应用。
作用机制
TA-02 通过抑制 p38 MAPK 发挥其作用,p38 MAPK 是一种参与细胞对压力和炎症反应的关键酶。p38 MAPK 的抑制导致下游信号通路,包括 MAPKAPK2 和热休克蛋白 27 (HSP27) 的磷酸化被抑制。this compound 还抑制 TGFBR-2,进一步调节细胞反应。 该化合物的致心生成特性归因于其诱导心生成标记物(如 NKX2-5 和 T/Brachyury)表达的能力 .
相似化合物的比较
TA-02 与其他类似化合物进行了比较,包括:
SB 203580: this compound 的类似物,具有类似的 p38 MAPK 抑制特性。
SB 202190: 另一种具有可比致心生成作用的类似物。
Adezmapimod: 一种对 p38 MAPK 和 TGFBR-2 具有类似抑制作用的化合物
This compound 在特异性抑制 TGFBR-2 和其强效的致心生成特性方面是独一无二的,这使其成为科学研究和药物开发中宝贵的工具 .
属性
IUPAC Name |
4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3/c21-15-7-5-13(6-8-15)18-19(14-9-11-23-12-10-14)25-20(24-18)16-3-1-2-4-17(16)22/h1-12H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFJOFNVIVQRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is TA02 primarily studied for in the context of these research papers?
A1: TA02 (4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine) is investigated in these research papers primarily as a potential biomarker for lung adenocarcinoma, a type of lung cancer. [, , ]
Q2: How does TA02 relate to Napsin A?
A2: Research has confirmed that TA02 is the same molecule as Napsin A, an aspartic proteinase. [] This finding was based on amino acid sequencing and antibody reactivity studies.
Q3: Where is TA02 (Napsin A) typically found in the human body?
A3: TA02 exhibits a distinct distribution in human tissues. It is mainly found in: []
Q4: How reliable is TA02 as a marker for lung adenocarcinoma compared to other markers like Thyroid Transcription Factor 1 (TTF-1)?
A5: Research suggests that TA02 (Napsin A) can be a useful alternative to TTF-1 for identifying pulmonary adenocarcinoma cells, particularly in pleural effusions. [] While TTF-1 remains a commonly used marker, the effectiveness of TA02 makes it a potentially valuable additional tool for diagnosis.
Q5: Besides lung adenocarcinoma, are there other cancers where TA02 expression is observed?
A6: While TA02 is primarily associated with lung adenocarcinoma, low expression levels have been detected in a limited number of cases involving other cancers, such as: []
Q6: Are there any monoclonal antibodies developed specifically against TA02?
A7: Yes, mouse monoclonal antibodies have been successfully generated against TA02. [] These antibodies have proven valuable in studies investigating the distribution and potential clinical applications of TA02, particularly in the context of lung adenocarcinoma diagnosis.
Q7: Has TA02 been studied in relation to any specific viruses?
A8: Yes, a study utilized a tilapia-derived astrocyte-like cell line (TA-02) to investigate Tilapia Lake Virus (TiLV) pathogenesis. [] The this compound cells, susceptible to TiLV infection, displayed significant cell death and the presence of viral particles, making them a useful tool for studying this virus.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。